An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine
CAS Number: 1065103-97-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
The introduction of fluorine-containing substituents into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the biological activity and pharmacokinetic profile of a parent scaffold.[1] When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety serves as a critical building block for a new generation of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of a specific, high-value TFMP derivative: 4-Methoxy-2-(trifluoromethyl)pyridine. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 4-Methoxy-2-(trifluoromethyl)pyridine is paramount for its effective use in synthesis and prediction of its behavior in various chemical environments.
Core Properties
| Property | Value | Source |
| CAS Number | 1065103-97-0 | [3] |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.12 g/mol | [3] |
| Appearance | Typically a colorless to pale yellow liquid or solid | General chemical supplier data |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The pyridine ring protons will exhibit characteristic coupling patterns, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will show signals for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). The chemical shift of the carbon bearing the CF₃ group will be significantly affected by the fluorine atoms.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, with fragmentation patterns corresponding to the loss of functional groups.
Synthesis and Manufacturing Pathways
The synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine can be approached through several strategic routes, typically involving the construction of the substituted pyridine ring or the late-stage introduction of the methoxy group. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine.
Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol is a robust and scalable method for the preparation of 4-Methoxy-2-(trifluoromethyl)pyridine, leveraging the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack, which is further activated by the electron-withdrawing trifluoromethyl group at the 4-position.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
The synthesis begins with the cyclization of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluoro-3-en-2-one, with an appropriate nitrogen source.[2] This method is widely used for constructing trifluoromethyl-substituted pyridine rings.[4][5]
Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
The resulting 2-hydroxypyridine is then converted to the more reactive 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]
Step 3: Methoxylation of 2-Chloro-4-(trifluoromethyl)pyridine
The final step involves the nucleophilic substitution of the chloride with a methoxide source, such as sodium methoxide in methanol.
Experimental Protocol:
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Methoxy-2-(trifluoromethyl)pyridine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Methoxy-2-(trifluoromethyl)pyridine.
Reactivity and Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group at the 2-position of the pyridine ring significantly influences its reactivity. It acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the trifluoromethyl group.
Key Building Block in Bioactive Molecules
4-Methoxy-2-(trifluoromethyl)pyridine is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The methoxy group can be a site for further functionalization, or it can be retained in the final molecule to modulate its properties.
The trifluoromethylpyridine motif is present in a number of commercialized agrochemicals and pharmaceuticals.[2] For example, related structures are found in herbicides and insecticides.[2] The unique electronic properties of the trifluoromethyl group can lead to enhanced binding affinity to target proteins and improved metabolic stability.[1]
Role in Medicinal Chemistry
In drug design, the incorporation of a 4-methoxy-2-(trifluoromethyl)pyridine moiety can be a strategic move to:
-
Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[1]
-
Increase Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.
While specific drugs containing the exact 4-methoxy-2-(trifluoromethyl)pyridine structure are not prominent in the searched literature, the closely related 4-amino-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of naporafenib, a RAF inhibitor for cancer treatment.[6] This highlights the importance of this substitution pattern on the pyridine ring in developing novel therapeutics.
Logical Flow of Application
Caption: Application of 4-Methoxy-2-(trifluoromethyl)pyridine as a building block.
Safety and Handling
As with all trifluoromethyl-containing compounds and pyridine derivatives, 4-Methoxy-2-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Methoxy-2-(trifluoromethyl)pyridine is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy group and a trifluoromethyl group on a pyridine scaffold offers chemists a powerful tool for modulating the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 131-145. [Link][2]
-
J. A. V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. [Link][1]
-
PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from [5]
-
Google Patents. (n.d.). CN117050009A - Preparation method of 4-trifluoromethyl pyridine intermediate core parent nucleus and derivatives thereof. Retrieved from [4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1065103-97-0|4-Methoxy-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 4. CN117050009A - Preparation method of 4-trifluoromethyl pyridine intermediate core parent nucleus and derivatives thereof - Google Patents [patents.google.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
